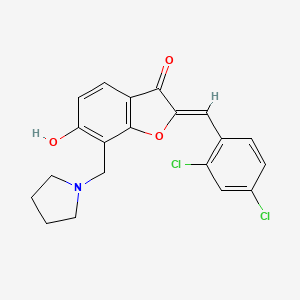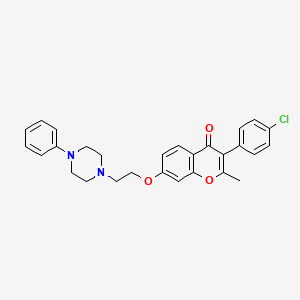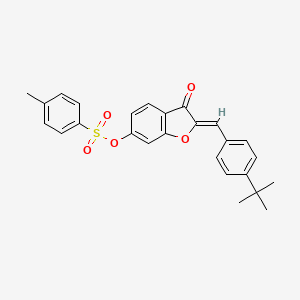![molecular formula C20H14N2O12 B12203809 Tetramethyl 1,6-dihydroxy-5,10-dioxo-5,10-dihydropyrido[3,4-g]isoquinoline-3,4,8,9-tetracarboxylate](/img/structure/B12203809.png)
Tetramethyl 1,6-dihydroxy-5,10-dioxo-5,10-dihydropyrido[3,4-g]isoquinoline-3,4,8,9-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethyl 1,6-dihydroxy-5,10-dioxo-5,10-dihydropyrido[3,4-g]isoquinoline-3,4,8,9-tetracarboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridoisoquinoline core, which is a fused ring system, and multiple functional groups, including hydroxyl and carboxylate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 1,6-dihydroxy-5,10-dioxo-5,10-dihydropyrido[3,4-g]isoquinoline-3,4,8,9-tetracarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions, followed by cyclization and functional group modifications. Specific reagents and catalysts, such as strong acids or bases, may be used to facilitate these reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 1,6-dihydroxy-5,10-dioxo-5,10-dihydropyrido[3,4-g]isoquinoline-3,4,8,9-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The carboxylate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions may vary, but typically involve controlled temperatures and pH levels to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
Tetramethyl 1,6-dihydroxy-5,10-dioxo-5,10-dihydropyrido[3,4-g]isoquinoline-3,4,8,9-tetracarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Tetramethyl 1,6-dihydroxy-5,10-dioxo-5,10-dihydropyrido[3,4-g]isoquinoline-3,4,8,9-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 5,5’,6,6’-Tetrahydroxy-3,3,3’,3’-tetramethyl-1,1’-spirobiindane
- 6,6’-[(3,3’-Di-tert-butyl-5,5’-dimethoxy-1,1’-biphenyl-2,2’-diyl)bis(oxy)]bis(dibenzo[d,f][1,3,2]dioxaphosphepin)
Uniqueness
Tetramethyl 1,6-dihydroxy-5,10-dioxo-5,10-dihydropyrido[3,4-g]isoquinoline-3,4,8,9-tetracarboxylate is unique due to its specific structural features, such as the pyridoisoquinoline core and multiple functional groups
Properties
Molecular Formula |
C20H14N2O12 |
|---|---|
Molecular Weight |
474.3 g/mol |
IUPAC Name |
tetramethyl 1,5,6,10-tetraoxo-2,7-dihydropyrido[3,4-g]isoquinoline-3,4,8,9-tetracarboxylate |
InChI |
InChI=1S/C20H14N2O12/c1-31-17(27)7-5-9(15(25)21-11(7)19(29)33-3)14(24)6-8(18(28)32-2)12(20(30)34-4)22-16(26)10(6)13(5)23/h1-4H3,(H,21,25)(H,22,26) |
InChI Key |
YYHLACNFNPJJCY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(NC(=O)C2=C1C(=O)C3=C(C2=O)C(=C(NC3=O)C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3,5-dimethylphenyl)-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-10-ylethyl)carboxamide](/img/structure/B12203734.png)
![methyl 2-({(2Z)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)propanoate](/img/structure/B12203751.png)
![3'-(1-benzofuran-2-ylcarbonyl)-1'-[3-(dimethylamino)propyl]-1-ethyl-4'-hydroxyspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12203759.png)
![(4E)-1-benzyl-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(pyridin-4-yl)pyrrolidine-2,3-dione](/img/structure/B12203770.png)


![5-(4-Chlorophenyl)-10-(2,4-dimethylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B12203776.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12203783.png)
![N-[3-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-3,4,5-trimethoxybenzamide](/img/structure/B12203785.png)
![N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide](/img/structure/B12203786.png)
![2-({[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amino)benzoic acid](/img/structure/B12203796.png)
![N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B12203800.png)
![(2E)-3-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid](/img/structure/B12203805.png)

